
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4th and 6th positions and a 2,3-dihydro-1H-inden-5-yl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yl group, which can be derived from indanone through various reduction methods.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors such as guanidine or amidine derivatives with chlorinated intermediates.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4th and 6th positions using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The indene moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states or dechlorinated structures.
Scientific Research Applications
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-1-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-3-yl)pyrimidine
- 4,6-Dichloro-2-(2,3-dihydro-1H-inden-4-yl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine is unique due to the specific positioning of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
89508-75-8 |
|---|---|
Molecular Formula |
C13H10Cl2N2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-7-12(15)17-13(16-11)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2 |
InChI Key |
FDHCXLUYXWLTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















